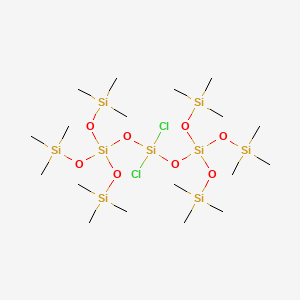
Bis(tris(trimethylsiloxy)siloxy)dichlorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(tris(trimethylsiloxy)siloxy)dichlorosilane is a silicon-based compound with the molecular formula C18H54Cl2O8Si9. It is characterized by the presence of multiple trimethylsiloxy groups attached to silicon atoms, making it a highly specialized organosilicon compound . This compound is known for its unique chemical properties and its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(tris(trimethylsiloxy)siloxy)dichlorosilane typically involves the reaction of chlorosilanes with trimethylsilylating agents. One common method is the reaction of dichlorosilane with tris(trimethylsiloxy)silane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent hydrolysis and other side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Bis(tris(trimethylsiloxy)siloxy)dichlorosilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as alkoxy or amino groups.
Hydrolysis: The compound is sensitive to moisture and can hydrolyze to form silanols and hydrochloric acid.
Common Reagents and Conditions
Alcohols and Phenols: React with this compound to form alkoxysilanes and phenoxysilanes.
Amines: React to form aminosilanes, often used in the synthesis of silazane compounds.
Major Products Formed
Hexamethyldisiloxane: A common by-product formed during the reactions involving trimethylsilyl groups.
Silanols: Formed during hydrolysis reactions.
Aplicaciones Científicas De Investigación
Bis(tris(trimethylsiloxy)siloxy)dichlorosilane has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of advanced materials, such as silicone-based coatings and adhesives.
Mecanismo De Acción
The mechanism of action of bis(tris(trimethylsiloxy)siloxy)dichlorosilane involves the interaction of its silicon atoms with various molecular targets. The trimethylsiloxy groups provide steric protection, enhancing the stability of the compound and its derivatives. The chlorine atoms are reactive sites that can undergo substitution reactions, allowing the compound to form a wide range of derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Bis(trimethylsiloxy)dichlorosilane: Similar in structure but with fewer trimethylsiloxy groups.
Tris(trimethylsiloxy)silane: Contains three trimethylsiloxy groups attached to a single silicon atom.
Uniqueness
Bis(tris(trimethylsiloxy)siloxy)dichlorosilane is unique due to its high number of trimethylsiloxy groups, which provide enhanced steric protection and stability compared to similar compounds. This makes it particularly useful in applications requiring high stability and reactivity .
Propiedades
Fórmula molecular |
C18H54Cl2O8Si9 |
|---|---|
Peso molecular |
722.3 g/mol |
Nombre IUPAC |
[dichloro-tris(trimethylsilyloxy)silyloxysilyl] tris(trimethylsilyl) silicate |
InChI |
InChI=1S/C18H54Cl2O8Si9/c1-29(2,3)21-36(22-30(4,5)6,23-31(7,8)9)27-35(19,20)28-37(24-32(10,11)12,25-33(13,14)15)26-34(16,17)18/h1-18H3 |
Clave InChI |
OOMADYOXCLOYRX-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


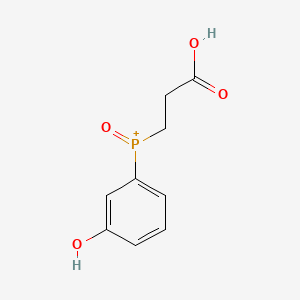
![[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] prop-2-enoate](/img/structure/B13398638.png)
![N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13398651.png)
![13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)](/img/structure/B13398661.png)
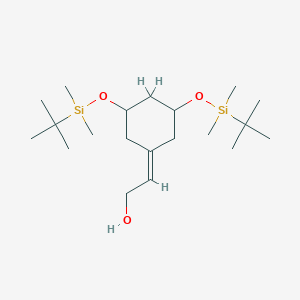
![Ethyl 2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido]acetate](/img/structure/B13398674.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-methyl-3H-diazirin-3-yl)butanoic acid](/img/structure/B13398681.png)
![disodium;3-[(2E,4E,6E)-20-carboxy-10,11,35-trimethyl-32-oxidoperoxysulfanyl-8-(3-oxidoperoxysulfanylpropyl)-14,22-dioxo-8,9,15,21-tetraza-28-azoniatetracyclo[26.7.0.07,11.029,34]pentatriaconta-1(28),2,4,6,9,29(34),30,32-octaen-35-yl]propane-1-sulfonate](/img/structure/B13398683.png)
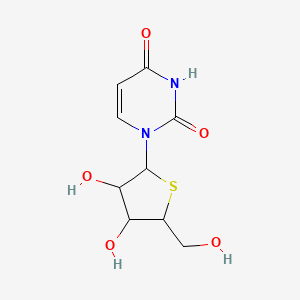
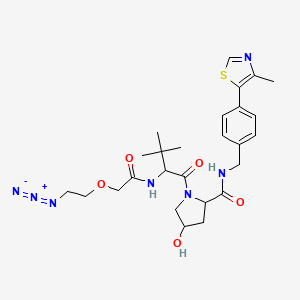
![sodium (6R,7S)-7-[[2-(2-amino-2-carboxy-ethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13398698.png)
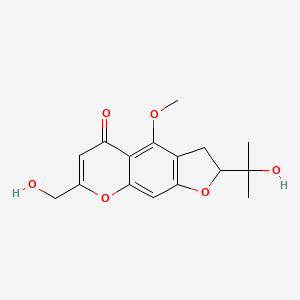

![Disodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13398708.png)
